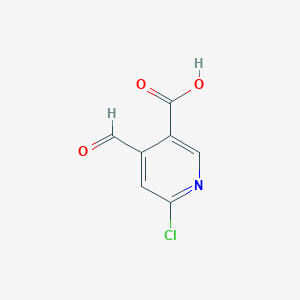

6-Chloro-4-formylnicotinic acid

描述

Significance of Pyridine (B92270) Carboxylic Acids as Chemical Scaffolds

Pyridine carboxylic acids, a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group, are of paramount importance in the realm of medicinal and organic chemistry. Their inherent structural features, including the nitrogen atom in the aromatic ring, provide unique electronic properties and hydrogen bonding capabilities. This makes them ideal candidates for interacting with biological targets such as enzymes and receptors.

The versatility of the pyridine carboxylic acid scaffold allows for the introduction of various functional groups at different positions on the pyridine ring, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This modularity is a key reason why these scaffolds are so prevalent in drug discovery programs. Indeed, derivatives of pyridine carboxylic acids have been successfully developed into drugs for a wide range of diseases, including metabolic disorders, inflammatory conditions, and infectious diseases.

Research Trajectory of 6-Chloro-4-formylnicotinic acid within Contemporary Organic and Medicinal Chemistry

Within the broader family of pyridine carboxylic acids, this compound has emerged as a compound of significant interest, primarily as a versatile intermediate in organic synthesis. While extensive, dedicated research focusing solely on this compound is not widely available in public literature, its structural features—a carboxylic acid, a formyl group, and a chloro substituent on the pyridine ring—make it a highly valuable building block for the synthesis of more complex, biologically active molecules.

The presence of three distinct functional groups offers multiple reaction sites, allowing for a diverse range of chemical transformations. The carboxylic acid can be converted into esters or amides, the formyl group can participate in condensation reactions or be oxidized or reduced, and the chloro substituent can be displaced through nucleophilic aromatic substitution. This chemical reactivity makes this compound a key precursor for the construction of fused heterocyclic systems and other intricate molecular architectures.

Although specific research findings on the direct biological activity of this compound are limited, its importance is underscored by its role in the synthesis of compounds with potential therapeutic applications. For instance, related 6-chloronicotinic acid derivatives are known to be precursors for compounds exhibiting retinoid activity and for the development of herbicides. nih.gov This suggests a promising trajectory for this compound in the discovery of novel pharmaceuticals and agrochemicals. The strategic placement of its functional groups allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery and materials science.

| Property | Value |

| IUPAC Name | 6-Chloro-4-formylpyridine-3-carboxylic acid |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.57 g/mol |

| CAS Number | 1031433-06-3 |

Table 1: Physicochemical Properties of this compound

| Application Area | Potential Use |

| Medicinal Chemistry | Intermediate for the synthesis of novel therapeutic agents. |

| Agrochemicals | Precursor for the development of new herbicides and pesticides. |

| Organic Synthesis | Versatile building block for the construction of complex heterocyclic compounds. |

Table 2: Potential Applications of this compound

Structure

3D Structure

属性

IUPAC Name |

6-chloro-4-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-1-4(3-10)5(2-9-6)7(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHBMNIKNOOHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731268 | |

| Record name | 6-Chloro-4-formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031433-06-3 | |

| Record name | 6-Chloro-4-formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-formylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 4 Formylnicotinic Acid

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of 6-chloro-4-formylnicotinic acid often relies on a series of well-defined reactions that allow for the precise installation of the chloro, formyl, and carboxylic acid functionalities onto the pyridine (B92270) core.

Strategies for Regioselective Chlorination of Pyridine Rings

Achieving regioselective chlorination of the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging. youtube.com However, various strategies have been developed to control the position of chlorination.

One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the desired chlorinated pyridine. Another strategy employs activating groups already present on the pyridine ring to direct the chlorination. For instance, the presence of an amino group can direct chlorination to specific positions. rsc.org Additionally, vapor-phase chlorination at high temperatures has been utilized for the selective chlorination of certain pyridine derivatives. google.com The choice of chlorinating agent and reaction conditions is crucial for achieving high regioselectivity.

Formylation Reactions on Pyridine Backbones and Positional Control

Introducing a formyl group onto a pyridine backbone, another key transformation, can be accomplished through various formylation reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net However, due to the electron-deficient character of pyridine, direct formylation can be difficult. wikipedia.org

To overcome this, precursor molecules with activating groups are often employed. The formylation of substituted pyridines allows for greater control over the position of the incoming formyl group. The Gattermann reaction, which uses hydrogen cyanide and a Lewis acid catalyst, is another classical method for formylating aromatic compounds and can be adapted for certain pyridine derivatives. wikipedia.org Positional control is often dictated by the electronic nature and steric hindrance of the substituents already present on the pyridine ring.

Multi-Step Synthesis Approaches from Commercial Precursors

The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A plausible route could begin with a substituted pyridine, such as 2-chloro-5-methylpyridine (B98176). google.com

A typical synthetic sequence might involve:

Oxidation: The methyl group of a precursor like 2-chloro-5-methylpyridine can be oxidized to a carboxylic acid to form 6-chloronicotinic acid. google.com

Chlorination: If the starting material is not already chlorinated, a regioselective chlorination step would be necessary.

Formylation: A subsequent formylation reaction would introduce the aldehyde group at the 4-position.

Hydrolysis: If the carboxylic acid is protected as an ester during the synthesis, a final hydrolysis step is required to yield the desired this compound.

The following table outlines a hypothetical multi-step synthesis, highlighting the key transformations:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 2-Chloro-5-methylpyridine | Oxidizing agent (e.g., KMnO4, O2/catalyst) | 6-Chloronicotinic acid | Oxidation of methyl group |

| 2 | 6-Chloronicotinic acid | Esterification reagents (e.g., SOCl2, alcohol) | 6-Chloronicotinate ester | Protection of carboxylic acid |

| 3 | 6-Chloronicotinate ester | Formylating agent (e.g., Vilsmeier reagent) | 6-Chloro-4-formylnicotinate ester | Formylation |

| 4 | 6-Chloro-4-formylnicotinate ester | Acid or base hydrolysis | This compound | Deprotection |

Development of Novel Synthetic Approaches

Ongoing research focuses on developing more efficient, sustainable, and cost-effective methods for the synthesis of this compound. These efforts are centered on the exploration of advanced catalytic systems and the meticulous optimization of reaction parameters.

Exploration of Catalytic Systems for Enhanced Synthesis Efficiency

Modern synthetic chemistry is increasingly turning to catalytic methods to improve reaction efficiency and reduce waste. For the synthesis of this compound and related compounds, several catalytic approaches are being investigated.

Catalytic Chlorination: The use of catalysts in chlorination reactions can enhance regioselectivity and allow for milder reaction conditions. For example, certain metal catalysts can direct the chlorination to specific positions on the pyridine ring.

Catalytic Formylation: Research into catalytic formylation reactions aims to replace stoichiometric reagents with more sustainable catalytic systems. This includes the development of transition-metal catalysts that can facilitate the introduction of a formyl group with high efficiency.

One-Pot Syntheses: A significant goal is the development of one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel. This approach, often enabled by sophisticated catalytic systems, can significantly reduce the number of purification steps, save time, and decrease solvent usage. For instance, a process where chlorination and formylation occur sequentially in the same pot would represent a major advancement. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a continuous process in chemical synthesis, aiming to maximize the yield and purity of the final product while minimizing costs and environmental impact. researchgate.netresearchgate.net For the synthesis of this compound, this involves a systematic study of various parameters.

The table below illustrates key parameters that are typically optimized in the synthesis of specialty chemicals like this compound:

| Parameter | Objective | Typical Range/Variables | Impact on Synthesis |

| Temperature | Maximize reaction rate and selectivity | 0°C to 150°C | Affects reaction kinetics and byproduct formation. google.com |

| Solvent | Ensure solubility of reactants and facilitate reaction | Aprotic (e.g., THF, DMF), Protic (e.g., alcohols) | Can influence reaction mechanism and regioselectivity. |

| Catalyst Loading | Minimize catalyst usage while maintaining high efficiency | 0.1 mol% to 10 mol% | Impacts reaction rate and cost-effectiveness. |

| Reaction Time | Achieve complete conversion of starting materials | 1 hour to 24 hours | Prevents decomposition of the product and formation of impurities. google.com |

| Concentration | Optimize reaction kinetics and throughput | 0.1 M to 2 M | Can affect reaction order and the ease of product isolation. |

By carefully controlling these parameters, chemists can fine-tune the synthesis to achieve the desired outcome with high efficiency and purity.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is not yet widely documented in dedicated public literature. However, by analyzing conventional synthetic pathways for this and structurally related molecules, several opportunities for sustainable improvements can be identified. A plausible conventional route to this compound starts from 6-chloro-4-methylnicotinic acid, involving the oxidation of the methyl group to a formyl group. The following discussion will explore potential green alternatives to the established steps in such a synthesis.

A key focus of green chemistry is the reduction of hazardous waste and the use of safer chemicals. In a typical oxidation of a methyl group on an aromatic ring, strong and often hazardous oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are employed. These reagents generate significant amounts of toxic inorganic waste.

A greener approach involves the use of catalytic oxidation methods. For instance, employing a catalyst with a benign oxidant like molecular oxygen or hydrogen peroxide can significantly reduce the environmental footprint. While specific catalytic systems for the direct oxidation of 6-chloro-4-methylnicotinic acid to the corresponding aldehyde are not extensively reported, research into selective oxidation of methylpyridines offers valuable insights.

Another critical aspect of green synthesis is the choice of solvent. Many traditional organic reactions utilize chlorinated solvents such as dichloromethane (B109758) (DCM) or chloroform, which are associated with environmental and health concerns. The principles of green chemistry advocate for the use of safer, more environmentally benign solvents.

Potential green alternatives to chlorinated solvents include water, supercritical fluids (like CO₂), ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyrene. The ideal green solvent would not only be non-toxic and biodegradable but also be easily recoverable and reusable.

Energy efficiency is another cornerstone of green chemistry. Conventional synthetic methods often rely on high temperatures and prolonged reaction times, leading to significant energy consumption. The adoption of alternative energy sources can lead to more sustainable processes.

Microwave-assisted synthesis and sonochemistry (the use of ultrasound) are two powerful techniques that can accelerate reaction rates, often at lower bulk temperatures and with higher yields compared to conventional heating. These methods can lead to substantial energy savings and are increasingly being adopted in industrial processes.

Biocatalysis represents a frontier in green chemistry, offering highly selective and efficient transformations under mild conditions. While specific enzymes for the synthesis of this compound have not been identified in public literature, the potential for enzymatic oxidation of the methyl group or a precursor alcohol exists. The use of oxidoreductase enzymes could offer a highly specific and environmentally friendly route to the target molecule, operating in aqueous media at or near ambient temperature.

The following tables provide a comparative overview of conventional versus potential green approaches for the key transformation in the synthesis of this compound.

Table 1: Comparison of Oxidizing Agents

| Feature | Conventional Method | Potential Green Alternative |

| Reagent | Potassium permanganate (KMnO₄) | Catalytic system (e.g., Co/Mn) with O₂ |

| Byproducts | MnO₂ (solid waste) | H₂O |

| Atom Economy | Low | High |

| Environmental Impact | High (heavy metal waste) | Low |

Table 2: Comparison of Solvents

| Feature | Conventional Method | Potential Green Alternative |

| Solvent | Dichloromethane (DCM) | Water, 2-Methyltetrahydrofuran (2-MeTHF) |

| Toxicity | High | Low |

| Environmental Persistence | High | Low |

| Recyclability | Possible but energy-intensive | High (for 2-MeTHF) |

Table 3: Comparison of Energy Sources

| Feature | Conventional Method | Potential Green Alternative |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Low | High |

| Process Control | Moderate | High |

Reactivity and Chemical Transformations of 6 Chloro 4 Formylnicotinic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position offers another site for chemical modification, primarily through reactions like esterification, amidation, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and often a large excess of the alcohol is used as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted into a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. libretexts.org This acyl chloride can then react readily with an alcohol, even sterically hindered ones, to form the corresponding ester in high yield.

Amidation: Similar to esterification, direct reaction of the carboxylic acid with an amine to form an amide is difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Conversion to the acyl chloride with SOCl₂ is a common strategy; the resulting acyl chloride reacts smoothly with a primary or secondary amine to yield the desired amide. libretexts.org

Table 3: Selected Reagents for Esterification and Amidation

| Desired Product | Reagent(s) | Method |

| Ester | Alcohol, H₂SO₄ (catalyst) | Fischer Esterification. libretexts.org |

| Ester | 1. SOCl₂ 2. Alcohol | Acyl Chloride Intermediate. libretexts.org |

| Amide | 1. SOCl₂ 2. Amine (RNH₂ or R₂NH) | Acyl Chloride Intermediate. libretexts.org |

The removal of the carboxylic acid group via decarboxylation can be a useful synthetic step. While the decarboxylation of many carboxylic acids requires harsh conditions, heteroaromatic carboxylic acids, such as nicotinic acid derivatives, can often undergo this reaction under milder conditions. A reported method for the protodecarboxylation of various heteroaromatic carboxylic acids involves catalysis by silver carbonate (Ag₂CO₃) in the presence of acetic acid (AcOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method could potentially be applied to 6-Chloro-4-formylnicotinic acid to yield 2-chloro-4-formylpyridine.

Nucleophilic Aromatic Substitution at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for this compound. This class of reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group, in this case, the chloride ion. googleapis.com The reaction generally proceeds via a two-step addition-elimination mechanism, which is favored by the electronic properties of the substrate.

The chlorine atom at the 6-position of this compound is highly susceptible to displacement by a variety of nucleophiles. This reactivity is well-documented in patent literature, where the compound is used as an intermediate in the synthesis of more complex heterocyclic structures. For instance, it undergoes reactions with primary amines, which act as nucleophiles.

A notable application involves a one-pot, two-step procedure where a reductive amination between this compound and a primary amine is followed by an intramolecular lactam formation. google.com In other synthetic schemes, the formyl group is first engaged in a reductive amination with an amine, and in a subsequent step, the chloro group can be displaced to form fused ring systems. For example, after reaction with an aminomethyl-benzazepine derivative, the chloro group is positioned for subsequent cyclization reactions. google.com

These transformations highlight the utility of the chloro group as a synthetic handle for the construction of elaborate molecules, often with potential applications in medicinal chemistry.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Expected Product Structure |

|---|---|---|

| Primary Amine | R-NH₂ | 6-(Alkylamino)-4-formylnicotinic acid |

| Secondary Amine | R₂NH | 6-(Dialkylamino)-4-formylnicotinic acid |

| Alcohol / Phenol | R-OH / Ar-OH | 6-Alkoxy/Aryloxy-4-formylnicotinic acid |

This table presents potential reactions based on the known reactivity of activated chloropyridines. The formyl and carboxylic acid groups may require protection or could participate in subsequent reactions.

The reactivity of the chlorine atom at the 6-position is profoundly influenced by the electronic effects of the pyridine ring nitrogen. The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I effect) across the ring. imperial.ac.uk This effect reduces the electron density at the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, making them electrophilic and thus prime targets for nucleophilic attack. googleapis.com

During a nucleophilic aromatic substitution reaction, the initial attack of the nucleophile at C6 results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen plays a crucial role in stabilizing this intermediate. It can delocalize the negative charge through resonance, placing the charge directly on the electronegative nitrogen atom. This delocalization significantly lowers the activation energy of the first, rate-determining step of the reaction.

Furthermore, the presence of the strongly electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups at the C4 and C3 positions, respectively, further enhances the electrophilicity of the ring. These groups work in concert with the pyridine nitrogen to withdraw electron density, making the C6 position exceptionally activated towards the displacement of the chloro-substituent.

Advanced Mechanistic Studies of this compound Reactions

While specific advanced mechanistic studies, such as detailed kinetic or computational analyses, for this compound are not widely available in published literature, its reaction mechanism can be confidently inferred from extensive studies on related systems. The nucleophilic aromatic substitution reactions of this compound are expected to proceed through the classical two-step addition-elimination (SNAr) mechanism.

Step 1: Nucleophilic Addition (Rate-Determining Step) A nucleophile attacks the electron-deficient carbon atom at the 6-position, which bears the chloro-substituent. This leads to the formation of a tetrahedral, negatively charged intermediate (a Meisenheimer complex). This step involves the disruption of the ring's aromaticity and is typically the slow, rate-determining step of the reaction. The high stability of the intermediate for this particular substrate, due to charge delocalization onto the pyridine nitrogen and the two other electron-withdrawing groups, facilitates its formation.

Step 2: Elimination of the Leaving Group The aromaticity of the pyridine ring is restored in a rapid second step, which involves the elimination of the chloride ion as the leaving group.

Recent research on other SNAr reactions has revealed that the mechanism can sometimes be concerted (a single transition state) rather than stepwise, particularly with highly reactive nucleophiles and leaving groups. chemrxiv.org However, for substrates like this compound, which are highly activated towards nucleophilic attack and can form a well-stabilized intermediate, the stepwise mechanism is the most probable pathway. Kinetic studies on analogous nitropyridines have shown that the reaction proceeds through a mechanism where the first step is rate-determining. researchgate.net A similar outcome would be anticipated for this compound.

Role in the Synthesis of Complex Molecular Architectures and Biologically Relevant Scaffolds

Precursor in the Construction of Heterocyclic Ring Systems

The inherent reactivity of 6-Chloro-4-formylnicotinic acid allows for its elaboration into more complex heterocyclic structures. The pyridine (B92270) core acts as a foundation upon which additional rings can be built, leading to novel chemical entities with diverse properties.

The dual functionality of the formyl and carboxylic acid groups on adjacent carbons presents an opportunity for intramolecular cyclization reactions to form fused ring systems. For instance, reaction with appropriate binucleophiles can lead to the formation of thieno[3,4-c]pyridines, furo[3,4-c]pyridines, or pyrrolo[3,4-c]pyridines. These fused bicyclic heterocycles are of significant interest in materials science and medicinal chemistry. The synthesis of such fused systems often involves a cascade of reactions, where the aldehyde and acid functionalities are sequentially or concertedly engaged to build the new ring. organic-chemistry.org For example, treatment of porphyrins bearing acyl groups with ammonium (B1175870) acetate (B1210297) has been shown to result in pyridine-fused porphyrinoids, demonstrating a relevant cyclization strategy. rsc.org

Beyond simple bicyclic systems, this compound can be integrated into larger, polycyclic frameworks. The formyl group can participate in multicomponent reactions, such as the Hantzsch pyridine synthesis or similar cascade reactions, to construct a new carbocyclic or heterocyclic ring. nih.gov The carboxylic acid can be converted into an amide or ester, which can then undergo further cyclization reactions. The chlorine atom, susceptible to displacement, allows for the introduction of various substituents or the formation of an additional ring through intramolecular nucleophilic aromatic substitution (SNAr) reactions, a common strategy in building polycyclic drug molecules. nih.gov

Intermediate in the Design and Synthesis of Biologically Active Compounds

The pyridine scaffold is a key component in numerous biologically active compounds. nih.govlifechemicals.com The versatility of this compound makes it a valuable intermediate for generating libraries of potential drug candidates and agrochemicals.

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical negative regulator of prostaglandin (B15479496) E2 (PGE2), a signaling molecule involved in tissue repair and regeneration. nih.gov Inhibition of 15-PGDH can elevate PGE2 levels, promoting healing in various tissues. nih.govacs.org A potent small-molecule inhibitor of 15-PGDH, SW033291, features a central thiophene (B33073) ring connected to a pyridine moiety. nih.govacs.org The synthesis of such pyridylthiophene inhibitors highlights the importance of functionalized pyridine precursors. nih.gov this compound serves as an exemplary starting block for analogous structures, where the formyl and chloro groups can be readily manipulated to construct the required pharmacophore. For instance, the formyl group can be used to build a linked heterocyclic system, while the chloro-substituent can be modified or retained to modulate the electronic properties and binding affinity of the final compound. nih.gov

Table 1: Research Findings on 15-PGDH Inhibition

| Compound/Target | Finding | Significance | Citation |

| 15-PGDH | Catalyzes the degradation of PGE2, a negative regulator of tissue repair. | Inhibiting 15-PGDH is a therapeutic strategy to promote healing. | nih.govacs.org |

| SW033291 | A potent inhibitor of 15-PGDH with a Ki of 0.1 nM. | Demonstrates in vivo efficacy in models of bone marrow transplant and colitis. | nih.govacs.org |

| 15-PGDH Inhibitors | Can double in vivo levels of PGE2. | Leads to enhanced tissue regeneration and repair. | acs.orgnih.gov |

| Quinoxaline Amides | A novel class of orally bioavailable 15-PGDH inhibitors. | Show protective activity in preclinical models of colitis and bone marrow transplant recovery. | nih.gov |

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.gov Functionalized heterocyclic compounds are highly sought after for these libraries due to their structural diversity and ability to interact with biological targets. lifechemicals.comresearchgate.net this compound, with its three distinct points of reactivity, is an ideal scaffold for generating a focused library of pyridine derivatives. researchgate.net Each functional group can be independently reacted to produce a wide range of amides, esters, substituted aldehydes, and coupled products, thereby populating chemical space with novel structures for biological screening. nih.gov The pyridine motif itself can improve a drug candidate's metabolic stability, permeability, and protein-binding characteristics. nih.gov

The pyridine ring is a critical component in many modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.netresearchgate.net These compounds often feature a substituted pyridine core, which is essential for their biological activity. agropages.com For example, chlorinated methylpyridines are key intermediates for fourth-generation pesticides that are characterized by high efficacy and low toxicity. agropages.com The structural motifs present in this compound make it a valuable precursor for novel agrochemical candidates. The formyl group can be converted into imines or oximes, classes of compounds known for insecticidal activity, while the carboxylic acid and chloro-substituent allow for a wide range of modifications to optimize potency, selectivity, and environmental compatibility. acs.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The exploration of a molecule's biological activity is heavily reliant on systematic structural modifications to understand how changes in the chemical structure affect its interaction with biological targets. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental in the field of medicinal chemistry for the optimization of lead compounds into potent and selective drug candidates. This compound serves as an excellent starting point for such studies due to its inherent functionalities which can be independently and selectively modified.

The aldehyde (formyl) group is a particularly versatile handle for derivatization. It can readily undergo a wide range of chemical reactions to introduce diverse substituents and build molecular complexity. Common derivatization strategies involving the formyl group include:

Reductive Amination: This powerful reaction allows for the introduction of a wide variety of primary and secondary amines, leading to the formation of aminomethylpyridines. The diversity of available amines enables a broad exploration of the chemical space around this position, which can be crucial for optimizing interactions with a biological target.

Wittig Reaction and Related Olefinations: These reactions convert the aldehyde into an alkene, providing a means to introduce various carbon-based substituents with different electronic and steric properties. This can be used to probe the importance of size, shape, and unsaturation at this position for biological activity.

Condensation Reactions: The formyl group can react with a variety of nucleophiles, such as hydrazines, hydroxylamines, and semicarbazides, to form hydrazones, oximes, and semicarbazones, respectively. These derivatives can introduce new hydrogen bonding donors and acceptors, which can significantly impact a compound's binding affinity and pharmacokinetic properties.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. These transformations alter the electronic and hydrogen-bonding properties of the substituent, providing valuable information for SAR studies.

The carboxylic acid group also offers numerous opportunities for derivatization, primarily through the formation of amides and esters. By reacting the carboxylic acid with a diverse library of amines or alcohols, chemists can systematically vary the steric bulk, lipophilicity, and hydrogen bonding potential of this part of the molecule. This is a classic strategy in medicinal chemistry to improve properties such as cell permeability, metabolic stability, and target engagement.

The chloro substituent, while less commonly derivatized in initial SAR studies, can be replaced through various nucleophilic aromatic substitution reactions. This allows for the introduction of other halogens, as well as oxygen, nitrogen, and sulfur nucleophiles, providing a way to fine-tune the electronic properties and metabolic stability of the pyridine core.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 6-Chloro-4-formylnicotinic acid, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

While specific spectral data for this compound is not widely published, its structure allows for the prediction of characteristic signals in both ¹H and ¹³C NMR spectra. These spectra are fundamental for confirming the presence of key functional groups and the substitution pattern of the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the downfield region, corresponding to the two aromatic protons and the aldehyde proton, in addition to a broad signal for the carboxylic acid proton.

Aromatic Protons: The protons at the C-2 and C-5 positions of the pyridine ring are in different chemical environments and are expected to appear as sharp singlets due to the lack of adjacent protons for coupling. The H-2 proton is anticipated to be the most downfield of the two, influenced by the adjacent ring nitrogen and the C-3 carboxylic acid group.

Aldehyde Proton: The formyl proton (-CHO) is highly deshielded and is expected to produce a characteristic singlet in the far-downfield region, typically around 10.0 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is labile and would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbons: Two signals are expected in the most downfield region, corresponding to the aldehyde carbonyl carbon (C-7) and the carboxylic acid carbonyl carbon (C-8). The aldehyde carbon is typically found at a higher chemical shift than the carboxylic acid carbon.

Pyridine Ring Carbons: The five carbons of the pyridine ring (C-2 to C-6) would resonate in the aromatic region. The carbons directly attached to electronegative atoms or electron-withdrawing groups (C-3, C-4, C-6) are expected to be shifted further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of structurally similar compounds. Actual experimental values may vary.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Carbon Assignment | Predicted Shift (δ, ppm) |

| H-2 | ~9.1 | Singlet (s) | C-2 | ~152 |

| H-5 | ~8.8 | Singlet (s) | C-3 | ~128 |

| -CHO (H-7) | ~10.1 | Singlet (s) | C-4 | ~138 |

| -COOH (H-9) | >12 | Broad Singlet (br s) | C-5 | ~125 |

| C-6 | ~155 | |||

| -CHO (C-7) | ~192 | |||

| -COOH (C-8) | ~166 |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, the COSY spectrum would be expected to show only diagonal peaks for the aromatic and aldehyde protons, confirming their structural isolation and lack of scalar coupling between them.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear correlation experiments map protons to their directly attached carbons. An HSQC or HMQC spectrum would provide definitive correlations between the signals for H-2, H-5, and the aldehyde proton with their corresponding carbon signals (C-2, C-5, and C-7), respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) connectivity between protons and carbons, which allows for the complete assembly of the molecular skeleton and the assignment of non-protonated (quaternary) carbons. Key expected correlations would include the aldehyde proton (H-7) showing cross-peaks to the ring carbons C-4 and C-5, and the aromatic proton H-2 showing correlations to the quaternary carbons C-3, C-4, and the carboxylic acid carbon C-8.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z). For this compound (molecular formula: C₇H₄ClNO₃), HRMS is used to confirm the elemental composition. The calculated monoisotopic mass is 184.9856 u. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula. Furthermore, the presence of a single chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak (containing ³⁷Cl) that is approximately one-third the intensity of the M+ peak (containing ³⁵Cl).

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the protonated molecular ion, [M+H]⁺) which is then fragmented to produce a spectrum of product ions. The fragmentation pathway provides a structural fingerprint of the molecule. While specific experimental data is not available, a plausible fragmentation pathway for this compound can be proposed. Common fragmentation mechanisms would involve the neutral loss of small, stable molecules.

Table 2: Predicted MS/MS Fragmentation for this compound Based on the precursor ion [M+H]⁺ with m/z 185.9934

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

|---|---|---|---|

| 185.9934 | 167.9829 | 18.0105 | H₂O (from -COOH) |

| 185.9934 | 157.9985 | 27.9949 | CO (from -CHO) |

| 185.9934 | 140.9875 | 45.0059 | •COOH (radical) |

| 157.9985 | 139.9880 | 18.0105 | H₂O (from -COOH after loss of CO) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound.

As of now, a crystal structure for this compound has not been reported in public scientific databases. If such an analysis were performed on a suitable single crystal, it would yield a detailed structural model showing:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the pyridine ring and its substituents.

Planarity: Confirmation of the planarity of the aromatic pyridine ring.

Supramolecular Assembly: Elucidation of intermolecular interactions, such as hydrogen bonding. It is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers in the crystal lattice, a common structural motif for carboxylic acids. Other weaker intermolecular interactions, such as π-π stacking or halogen bonding, could also be identified, providing a complete picture of the crystal packing.

Compound Index

Single Crystal X-ray Diffraction Studies of the Compound and its Intermediates

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise atomic coordinates, bond lengths, and bond angles. While the crystallization of covalent organic frameworks has historically been a challenge, modern procedures have enabled the growth of large single crystals amenable to high-resolution X-ray diffraction analysis. nih.gov Although specific published single-crystal X-ray diffraction data for this compound is not readily found in the surveyed literature, the principles of the technique allow for a hypothetical description of its structural determination.

Should single crystals of this compound be grown, SCXRD analysis would unambiguously determine the planar geometry of the pyridine ring and the spatial orientation of its substituents: the chloro, formyl, and carboxylic acid groups. The analysis would reveal the precise C-Cl, C-C, C=O, C-O, and O-H bond distances and the torsional angles between the ring and the formyl and carboxyl groups.

Furthermore, SCXRD is invaluable for studying reaction intermediates. For instance, in the synthesis of this compound, intermediates could be crystallized and analyzed to confirm their structure, providing critical insight into the reaction mechanism and stereochemistry. This atomic-level precision is impossible to achieve through other analytical methods. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular structure, SCXRD reveals how molecules arrange themselves within a crystal lattice, a study known as crystal packing analysis. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···N or O-H···O hydrogen bonds. nih.gov

The crystal structure of a related compound, (+)-6-aminopenicillanic acid, which exists as a zwitterion, demonstrates a three-dimensional network built by strong, charge-assisted hydrogen bonds between ammonium (B1175870) and carboxylate groups. nih.gov Similarly, the molecular structure of this compound suggests the likelihood of forming dimeric structures through hydrogen bonding between the carboxylic acid moieties, a common motif for carboxylic acids. nih.gov The formyl group's carbonyl oxygen and the pyridine ring's nitrogen atom could also act as hydrogen bond acceptors, leading to more complex, three-dimensional supramolecular architectures. doi.org

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of and isolating non-volatile compounds like this compound. A typical method would employ reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A robust HPLC method for this analyte would likely be developed using a C18 column, which has a non-polar stationary phase. nih.gov The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.compensoft.net The buffer, often containing an acid like formic acid or trifluoroacetic acid, is used to control the pH and ensure that the carboxylic acid group remains protonated for consistent retention and sharp peak shape. nih.govpensoft.net

A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute impurities with a wide range of polarities and ensure the main compound elutes with a reasonable retention time and good resolution from adjacent peaks. nih.govpensoft.net Detection is typically achieved using a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. nih.gov

Method validation is crucial and would be performed according to ICH guidelines, establishing parameters such as specificity, linearity, accuracy, precision, and sensitivity. nih.gov

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, no interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. nih.govpensoft.net |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0%–102.0%. pensoft.net |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Calculated based on signal-to-noise ratio (e.g., 3:1). nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculated based on signal-to-noise ratio (e.g., 10:1). pensoft.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid group, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. researchgate.net To overcome this, chemical derivatization is required to convert the polar functional groups into less polar, more volatile, and more thermally stable analogues. researchgate.netjfda-online.com

For this compound, two functional groups require derivatization: the carboxylic acid and the aldehyde.

Carboxylic Acid Derivatization: The active hydrogen of the carboxylic acid is typically replaced via esterification or silylation. researchgate.net Silylation is a common method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. jfda-online.comgcms.cz

Aldehyde Derivatization: The aldehyde group can be converted into a more stable oxime derivative by reacting it with an o-alkylhydroxylamine, such as O-(Pentafluorobenzyl)hydroxylamine HCl (PFBHA). researchgate.netgcms.cz

The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of derivatizing reagent can also be used to enhance detector response, for example, by introducing halogenated groups for use with an electron capture detector (ECD). gcms.cz

Table 2: Potential Derivatization Reagents for GC Analysis

| Functional Group | Reagent Class | Example Reagent | Derivative Formed |

|---|---|---|---|

| Carboxylic Acid | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl ester |

| Carboxylic Acid | Alkylation | DMF-DMA (N,N-Dimethylformamide dimethyl acetal) | Methyl ester |

| Aldehyde (Carbonyl) | Oximation | PFBHA (O-(Pentafluorobenzyl)hydroxylamine HCl) | Pentafluorobenzyl oxime |

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. researchgate.netnih.gov

The carboxylic acid group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form. researchgate.net The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The aldehyde group would exhibit a C=O stretch at a slightly higher frequency, typically 1720-1740 cm⁻¹, and two characteristic C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. researchgate.net Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower wavenumber region, typically between 600 and 800 cm⁻¹. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Aldehyde | C-H stretch | ~2820 and ~2720 | Medium, Sharp |

| Aldehyde | C=O stretch | 1720 - 1740 | Strong |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted pyridine ring system. This conjugated system is expected to absorb light in the UV region. The spectrum would likely display one or more absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. researchgate.netresearchgate.net The exact position and intensity of these bands are influenced by the substituents (chloro, formyl, and carboxyl groups) and can be affected by the solvent polarity and pH, which can alter the protonation state of the molecule. researchgate.net For instance, deprotonation of the carboxylic acid at higher pH could cause a shift in the absorption wavelength (a bathochromic or hypsochromic shift).

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, providing deep insights into the electronic structure and reactivity of molecules. These methods can be instrumental in understanding the chemical behavior of 6-chloro-4-formylnicotinic acid.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies could be employed to elucidate the mechanisms of reactions in which it participates. For instance, in the synthesis of benzazepine derivatives for the treatment of central nervous system disorders, this compound is a key intermediate. google.com DFT calculations could model the reaction pathways, identify the transition state structures, and determine the activation energies involved in the transformation of its formyl and carboxylic acid groups. This would provide a detailed, atomistic understanding of the reaction, which is crucial for optimizing reaction conditions and improving yields.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical methods are also proficient at predicting spectroscopic parameters. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By comparing the theoretically predicted spectrum with an experimentally obtained one, the structural assignment of the molecule can be confirmed. Furthermore, these calculations can help in the interpretation of other spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, by assigning the observed spectral bands to specific molecular vibrations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations of this compound could reveal its conformational landscape, identifying the most stable arrangements of its functional groups in different environments. Moreover, by explicitly including solvent molecules in the simulation, the influence of the solvent on the conformational preferences and reactivity of the molecule can be studied in detail. This is particularly relevant for understanding its behavior in the solution phase, where most chemical reactions are carried out.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Given that this compound is a precursor to biologically active molecules, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies on its derivatives are of significant interest. googleapis.com

Ligand-Based and Receptor-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches can be utilized. By analyzing a set of known active and inactive derivatives of this compound, a predictive model can be developed that relates their structural features to their biological activity.

If the 3D structure of the target receptor, such as 15-PGDH, is available, receptor-based drug design becomes a powerful tool. googleapis.com Derivatives of this compound can be docked into the active site of the receptor to predict their binding mode and affinity. This information is invaluable for designing new derivatives with improved potency and selectivity.

Pharmacophore Modeling for Rational Derivative Design

Pharmacophore modeling is a crucial component of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. By aligning a set of active derivatives of this compound, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds or to guide the rational design of new derivatives with optimized biological activity.

In Silico Prediction of Synthetic Pathways and Selectivity

The computational prediction of synthetic pathways for novel or complex organic molecules has become an increasingly valuable tool in modern chemical research and process development. These in silico methods, which leverage sophisticated algorithms and vast databases of chemical reactions, allow for the exploration of numerous potential synthetic routes before any resource-intensive laboratory work begins. For a target molecule like this compound, computational tools can be instrumental in identifying efficient, selective, and potentially novel synthetic strategies.

Modern retrosynthesis software, such as SYNTHIA® (formerly Chematica), ASKCOS, and others, utilize a combination of expert-coded rules and machine learning algorithms to deconstruct a target molecule into simpler, commercially available precursors. nih.govsynthiaonline.comfrontiersin.org This process, known as retrosynthetic analysis, generates a tree of possible synthetic pathways that can then be evaluated based on various parameters, including reaction feasibility, atom economy, and the cost of starting materials.

For this compound, a plausible retrosynthetic analysis performed by such software would likely identify key bond disconnections to simplify the substituted pyridine (B92270) ring. The primary disconnections would logically target the formyl and chloro substituents, as their introduction onto a pyridine core represents common synthetic transformations.

A potential synthetic pathway, informed by computational analysis and known chemical transformations of related nicotinic acid derivatives, could be proposed. nih.govgoogle.com For instance, a common precursor identified through in silico methods might be a simpler, substituted pyridine. The software would then suggest a series of forward reactions to construct the target molecule.

Below is a data table outlining a hypothetical synthetic pathway for this compound that could be predicted and optimized using computational models.

| Step | Reaction | Reactant(s) | Product | Computational Analysis Focus |

| 1 | Oxidation | 2-Chloro-5-methylpyridine (B98176) | 6-Chloronicotinic acid | Prediction of optimal oxidant and reaction conditions (e.g., catalyst, temperature) to maximize yield and minimize by-products. google.com |

| 2 | Esterification | 6-Chloronicotinic acid | Methyl 6-chloronicotinate | Modeling of reaction kinetics to favor ester formation and prevent hydrolysis. |

| 3 | Formylation | Methyl 6-chloronicotinate | Methyl 6-chloro-4-formylnicotinate | In silico screening of formylating agents and prediction of regioselectivity to ensure addition at the C4 position. |

| 4 | Hydrolysis | Methyl 6-chloro-4-formylnicotinate | This compound | Modeling of hydrolysis conditions to selectively cleave the ester without affecting the chloro and formyl groups. |

In addition to predicting entire synthetic pathways, computational chemistry plays a crucial role in understanding and predicting selectivity, a key challenge in the synthesis of polysubstituted aromatic compounds. For this compound, achieving the desired substitution pattern is paramount.

Density Functional Theory (DFT) calculations, for example, can be employed to model the electronic properties of the pyridine ring at various stages of the synthesis. By calculating electron density distributions and molecular orbital energies, chemists can predict which positions on the ring are most susceptible to electrophilic or nucleophilic attack. This is particularly important for the formylation step, where directing the incoming formyl group to the C4 position is critical.

The table below details the types of computational analyses that would be applied to predict and ensure selectivity in the synthesis of this compound.

| Computational Method | Parameter(s) Analyzed | Purpose |

| Density Functional Theory (DFT) | Electron density, electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO) | Predict the most reactive sites for electrophilic substitution (formylation) and nucleophilic substitution. |

| Molecular Dynamics (MD) Simulations | Conformational analysis of reactants and transition states | Assess the steric hindrance and accessibility of different positions on the pyridine ring to various reagents. |

| Transition State Theory Calculations | Activation energies of competing reaction pathways | Determine the kinetic favorability of formylation at the C4 position versus other positions on the ring. |

| Machine Learning Models | Ligand and catalyst performance prediction | In reactions involving metal catalysts (e.g., cross-coupling to introduce substituents), predict the optimal ligand and catalyst combination for maximizing regioselectivity. chemrxiv.org |

By integrating these computational approaches, researchers can design a synthetic route to this compound that is not only theoretically sound but also optimized for yield and selectivity, thereby accelerating the discovery and development process.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Paradigms and Flow Chemistry Approaches

Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 6-Chloro-4-formylnicotinic acid and its analogs. Traditional batch synthesis methods, while effective, can be optimized further.

Flow Chemistry: The application of continuous flow chemistry presents a significant opportunity. Flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. For instance, the oxidation of a precursor methyl group to the formyl group, or the introduction of the chloro-substituent, could be significantly enhanced in a flow system. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Catalytic Methods: There is a continuous drive to discover and implement novel catalytic systems. For the functionalization of the pyridine (B92270) ring, palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net Research into more efficient and robust catalysts will enable the selective modification of the chloro- and formyl- groups, opening up a wider range of possible derivatives. researchgate.net Photocatalysis and electrochemistry are also emerging as green and efficient alternatives for C-H functionalization and other transformations on the pyridine scaffold. chemrxiv.org

Design and Synthesis of Advanced Functional Derivatives with Tunable Properties

The true potential of this compound lies in its use as a scaffold for creating a diverse library of derivatives with tailored properties. The presence of three distinct functional groups allows for a high degree of molecular diversity.

Derivatization Strategies:

The formyl group is a gateway to a vast array of chemical transformations, including reductive amination to form amines, oxidation to a second carboxylic acid, and various condensation reactions to form imines, oximes, and hydrazones.

The carboxylic acid group can be readily converted into esters, amides, and other acid derivatives. This allows for the introduction of a wide range of functionalities that can influence the molecule's solubility, stability, and biological activity. belnauka.by

The chloro substituent can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the 6-position. researchgate.net

Potential Applications of Derivatives: The synthesis of novel derivatives is often aimed at specific applications. For example, derivatives of nicotinic acid have shown promise as anti-inflammatory agents, antimicrobial compounds, and even for the treatment of diseases like Alzheimer's. chemistryjournal.netresearchgate.net By systematically modifying the structure of this compound, researchers can aim to develop compounds with enhanced efficacy and selectivity for various biological targets. For instance, creating conformationally restricted analogues can lead to more potent and selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| 4-formyl group | Reductive Amination | Substituted aminomethylpyridines |

| Wittig Reaction | Alkenyl-substituted pyridines | |

| Knoevenagel Condensation | α,β-unsaturated carbonyl compounds | |

| 6-chloro group | Suzuki Coupling | Aryl-substituted pyridines |

| Buchwald-Hartwig Amination | Amino-substituted pyridines | |

| Nucleophilic Substitution | Alkoxy- or thioether-substituted pyridines | |

| 3-carboxylic acid | Esterification | Nicotinate esters |

| Amidation | Nicotinamides |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize the discovery and optimization of new molecules. nih.gov For a compound like this compound, these computational tools can be applied in several ways.

Automated Synthesis: The integration of AI with robotic systems can lead to fully automated synthesis platforms. An AI could design a novel derivative, predict its properties, and then instruct a robotic system to carry out the synthesis and purification, creating a closed-loop system for accelerated discovery.

Interdisciplinary Research Applications in Targeted Synthesis and Drug Discovery

The unique combination of functional groups on this compound makes it an attractive starting point for interdisciplinary research, particularly in the fields of medicinal chemistry and materials science.

Drug Discovery: The pyridine nucleus is a common scaffold in many approved drugs. nih.gov The functional handles on this compound allow for its elaboration into complex molecules designed to interact with specific biological targets. For example, it could serve as a key intermediate in the synthesis of novel kinase inhibitors, protease inhibitors, or ligands for G-protein coupled receptors. The ability to create diverse libraries of compounds is crucial for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. nih.gov

Materials Science: The rigid and functionalizable nature of the pyridine ring makes it a candidate for incorporation into advanced materials. For example, derivatives could be used as building blocks for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or functional polymers with specific electronic or optical properties. The formation of co-crystals with other molecules is another avenue of research, potentially leading to materials with enhanced stability or solubility. nih.govbgu.ac.il

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-4-formylnicotinic acid, and what analytical techniques are critical for verifying its purity and structural integrity?

- Methodological Answer : Synthesis typically involves formylation of 6-chloronicotinic acid derivatives under controlled acidic or basic conditions. Key analytical techniques include:

- Thin-Layer Chromatography (TLC) : Use silica gel plates with a solvent system (e.g., butanol/acetic acid/water) to monitor reaction progress and detect impurities .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substitution patterns (e.g., formyl and chloro groups). Compare chemical shifts with computational predictions (e.g., density functional theory) to resolve ambiguities .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation from byproducts .

Q. How should researchers optimize HPLC conditions to separate this compound from structurally similar derivatives?

- Methodological Answer :

- Column Selection : Use a reverse-phase C18 column with 5 µm particle size for high resolution.

- Mobile Phase : Adjust pH (2.5–3.5) using trifluoroacetic acid to enhance ionization and reduce tailing. Gradient elution (5–95% acetonitrile over 20 minutes) improves separation of polar impurities .

- Detection : UV detection at 254 nm is optimal for nicotinic acid derivatives. Validate specificity using spiked samples with known impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with multiple computational models (e.g., DFT, molecular dynamics). Discrepancies in carbonyl stretching frequencies may arise from solvent effects or crystal packing, requiring correction factors .

- Isotopic Labeling : Synthesize -labeled formyl groups to confirm resonance assignments in crowded spectral regions .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by analyzing single-crystal structures under varying pH conditions .

Q. How can researchers design stability studies to evaluate degradation pathways of this compound under varying pH and temperature?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., loss of formyl group or chloro displacement) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Include control samples with stabilizers (e.g., antioxidants) to assess mitigation strategies .

Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The formyl group may activate the chloro substituent via resonance, increasing susceptibility to nucleophilic attack .

- Molecular Dynamics Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Validate predictions with experimental kinetic studies using stopped-flow spectrophotometry .

Handling Data Contradictions

Q. How should conflicting solubility data for this compound in polar solvents be addressed?

- Methodological Answer :

- Standardization : Replicate solubility tests using USP/Ph.Eur. protocols (e.g., shake-flask method at 25°C). Document solvent purity and equilibration time to minimize variability .

- Solid-State Analysis : Use differential scanning calorimetry (DSC) to check for polymorphic transitions that may alter solubility profiles .

Q. What steps ensure accurate quantification of trace impurities in this compound batches?

- Methodological Answer :

- Limit Tests : Apply ICH Q3A guidelines using HPLC with a sensitivity limit of 0.1%. Spike samples with potential synthesis byproducts (e.g., 6-chloronicotinic acid) to validate detection thresholds .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish isobaric impurities. For example, differentiate formyl vs. acetyl adducts using exact mass measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。